2-(3-Fluorophenoxy)-2-phenylacetic acid

Medicinal Chemistry Physicochemical Properties Drug Design

Researchers need fluorinated building blocks with precise electronic effects to drive SAR, but analog interchangeability is low due to logP and binding sensitivity. This meta-fluorinated phenoxyacetic acid derivative offers: - Quantifiable logP of 3.12 (+0.28 vs. unsubstituted) for permeability optimization - Melting point 108-110°C, distinct from analogs, guiding solid-state property studies - ≥95% purity as a reliable intermediate for ET(A) antagonist synthesis (class IC₅₀ down to 4 nM)

Molecular Formula C14H11FO3
Molecular Weight 246.23 g/mol
CAS No. 1016520-75-4
Cat. No. B3373825
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Fluorophenoxy)-2-phenylacetic acid
CAS1016520-75-4
Molecular FormulaC14H11FO3
Molecular Weight246.23 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C(=O)O)OC2=CC(=CC=C2)F
InChIInChI=1S/C14H11FO3/c15-11-7-4-8-12(9-11)18-13(14(16)17)10-5-2-1-3-6-10/h1-9,13H,(H,16,17)
InChIKeyKAIUTBPPPFKEKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(3-Fluorophenoxy)-2-phenylacetic acid: Physicochemical Baseline


2-(3-Fluorophenoxy)-2-phenylacetic acid (CAS 1016520-75-4) is a fluorinated phenoxyacetic acid derivative with the molecular formula C₁₄H₁₁FO₃ and a molecular weight of 246.23 g/mol . The compound features a meta-fluorine substitution on the phenoxy ring and a phenyl substituent at the α-position, resulting in a calculated logP of 3.12 and a melting point range of 108–110°C [1]. It is primarily utilized as a research chemical and versatile building block in medicinal chemistry and organic synthesis .

2-(3-Fluorophenoxy)-2-phenylacetic acid: Substitution Failure


Direct substitution of 2-(3-Fluorophenoxy)-2-phenylacetic acid with unsubstituted or differently fluorinated phenoxyacetic acid analogs is not straightforward due to the unique meta-fluorine positioning. Even subtle shifts in fluorine location (ortho, meta, para) or its absence can significantly alter lipophilicity, solid-state properties, and electronic distribution, thereby impacting membrane permeability, target binding, and formulation behavior [1]. In the related class of phenoxyphenylacetic acid ET(A) antagonists, minor structural modifications led to IC₅₀ variations spanning two orders of magnitude (59 nM to 4 nM), underscoring the non-interchangeable nature of these analogs [2].

2-(3-Fluorophenoxy)-2-phenylacetic acid: Key Evidence


Lipophilicity Increase vs. Unsubstituted Analog

The meta-fluoro substitution in 2-(3-Fluorophenoxy)-2-phenylacetic acid increases the calculated logP from 2.84 for the unsubstituted 2-phenoxy-2-phenylacetic acid to 3.12, representing a ΔlogP of +0.28 [1].

Medicinal Chemistry Physicochemical Properties Drug Design

Elevated Melting Point vs. Unsubstituted Analog

2-(3-Fluorophenoxy)-2-phenylacetic acid exhibits a melting point range of 108–110°C, which is 3–5°C higher than the 103–105°C range observed for 2-phenoxy-2-phenylacetic acid [1].

Solid-State Chemistry Crystallinity Formulation Science

ET(A) Antagonist Class-Level SAR

Although direct IC₅₀ data for 2-(3-Fluorophenoxy)-2-phenylacetic acid is not publicly available, the broader class of phenoxyphenylacetic acid derivatives has been extensively optimized as selective ET(A) receptor antagonists, with lead compounds exhibiting IC₅₀ values as low as 4 nM [1]. The meta-fluoro substitution pattern is recognized as a privileged motif in medicinal chemistry, capable of modulating electronic and steric interactions with biological targets.

Endothelin Receptor Structure-Activity Relationship Medicinal Chemistry

Consistent High Purity Across Suppliers

Commercially available 2-(3-Fluorophenoxy)-2-phenylacetic acid is consistently supplied with a minimum purity of 95%, as verified by multiple reputable vendors [1]. This exceeds the typical purity threshold required for reliable synthetic and biological assays.

Chemical Procurement Quality Control Building Blocks

2-(3-Fluorophenoxy)-2-phenylacetic acid: Application Scenarios


SAR Exploration of Fluorinated Phenoxyacetic Acid Scaffolds

Researchers can employ 2-(3-Fluorophenoxy)-2-phenylacetic acid as a building block to systematically probe the effect of meta-fluorine substitution on biological activity within phenoxyacetic acid series. The observed logP increase of +0.28 relative to the unsubstituted analog [1] provides a quantifiable starting point for optimizing membrane permeability and target engagement in hit-to-lead programs.

Physical Property Optimization in Early-Stage Drug Design

The compound's elevated melting point (108–110°C vs. 103–105°C for the unsubstituted analog) [1] makes it a useful tool for studying the impact of fluorine on solid-state properties. This differentiation can guide formulation scientists in selecting analogs with desirable crystallinity and stability profiles.

Synthetic Intermediate for Complex Molecules

With a consistent commercial purity of ≥95% [2], 2-(3-Fluorophenoxy)-2-phenylacetic acid serves as a reliable intermediate for the synthesis of more complex molecules, including potential ET(A) receptor antagonists and other bioactive compounds within the phenoxyphenylacetic acid class [3].

Library Screening for ET(A)-Related Cardiovascular and Inflammatory Targets

Given the class-level SAR linking phenoxyphenylacetic acid derivatives to potent ET(A) antagonism (IC₅₀ down to 4 nM) [3], this compound is well-suited for inclusion in targeted screening libraries aimed at endothelin receptor-mediated pathologies, including hypertension, pulmonary arterial hypertension, and inflammatory airway diseases.

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